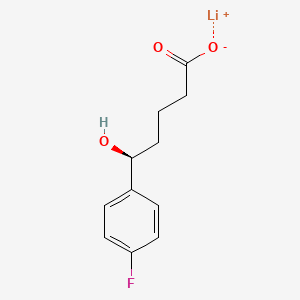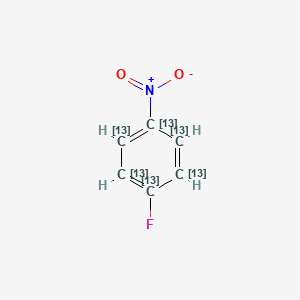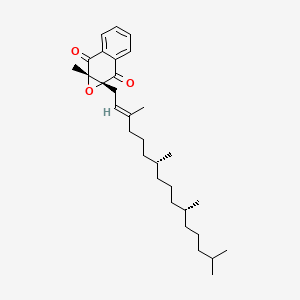
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
Descripción general
Descripción
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide (NFDMPA) is a synthetic molecule with various applications in scientific research. It has been studied for its ability to act as a chelating agent and as a catalyst in various reactions. NFDMPA has also been used in the synthesis of novel compounds, such as those used in drug discovery and development. It is a versatile molecule that can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide has been a subject of interest in chemical research due to its unique structural properties. Studies have been focused on the synthesis and crystal structure determination to understand its potential applications further. For instance, Huang Ming-zhi et al. (2005) synthesized a closely related compound through a reaction involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined by X-ray single crystal diffraction, revealing insights into the molecular arrangement and potential reactivity of such compounds (Huang Ming-zhi et al., 2005).
Chemical Properties and Interactions
Research into the chemical properties and interactions of derivatives similar to N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide provides insights into their potential scientific applications. The study by S. Yalcin et al. (2012) on 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, a compound with structural similarities, highlights how molecular arrangements and hydrogen bonding can form a three-dimensional network, suggesting implications for designing new materials with specific chemical and physical properties (Yalcin, S. et al., 2012).
Antipathogenic Activity
The research on derivatives of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide also extends to their antipathogenic properties. A study by Carmen Limban et al. (2011) on thiourea derivatives has demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide derivatives in developing new antimicrobial agents with specific antibiofilm properties (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Propiedades
IUPAC Name |
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-7-9(14)6-5-8(13)10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELRKLONRPUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(C)(C)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



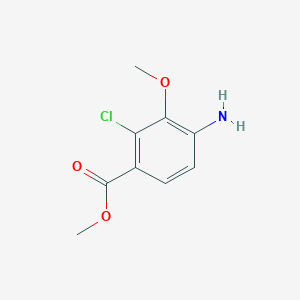
![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)
![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)




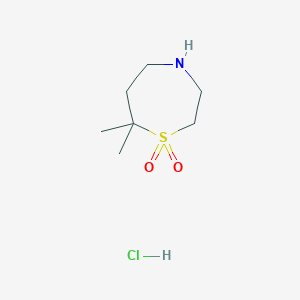
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)
